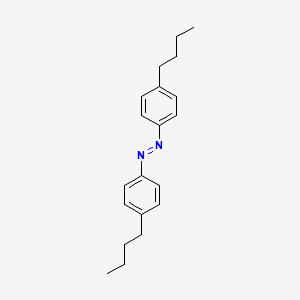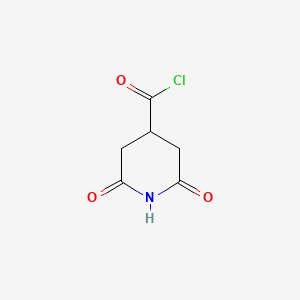
2,6-Dioxopiperidine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxopiperidine-4-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxopiperidine-4-carbonyl chloride typically involves the chlorination of 2,6-dioxopiperidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves the conversion of the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dioxopiperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dioxopiperidine-4-carboxylic acid.
Reduction: It can be reduced to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2,6-Dioxopiperidine-4-carbonyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dioxopiperidine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
2,6-Dioxopiperidine-4-carboxylic acid: The parent compound from which 2,6-Dioxopiperidine-4-carbonyl chloride is derived.
Piperidine derivatives: Other compounds containing the piperidine ring, such as piperidine-4-carboxylic acid and piperidine-4-carbonyl chloride.
Uniqueness: this compound is unique due to its specific reactivity as an acyl chloride. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its ability to form stable derivatives with various nucleophiles sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H6ClNO3 |
|---|---|
Peso molecular |
175.57 g/mol |
Nombre IUPAC |
2,6-dioxopiperidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO3/c7-6(11)3-1-4(9)8-5(10)2-3/h3H,1-2H2,(H,8,9,10) |
Clave InChI |
QTNYSISDOMRSCT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)NC1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


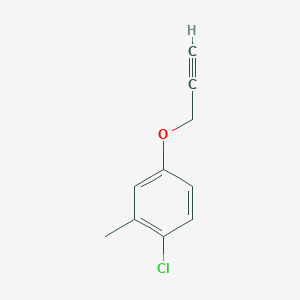
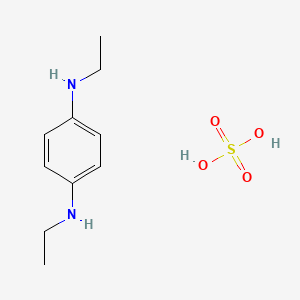

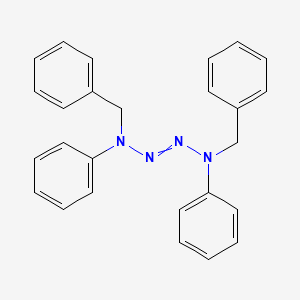

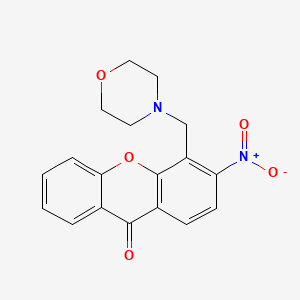


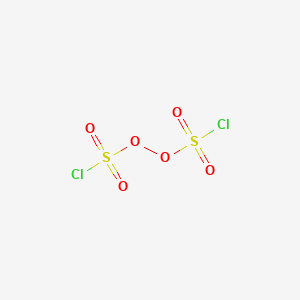
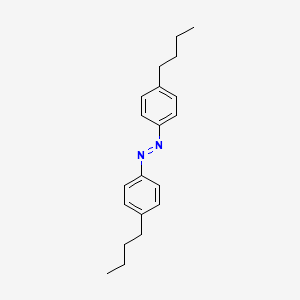
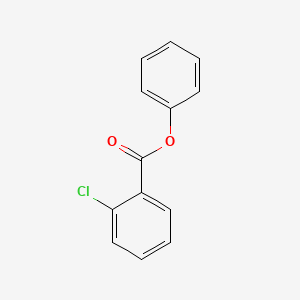
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
